ラセフェンフルラミン-d5塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac Fenfluramine-d5 Hydrochloride: is a deuterated form of fenfluramine hydrochloride, which is a phenethylamine derivative. This compound is primarily used as a reference standard in pharmaceutical research and development. The deuterium labeling (d5) helps in distinguishing it from non-labeled compounds in various analytical applications.
科学的研究の応用
rac Fenfluramine-d5 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in biological studies to investigate the metabolic pathways and pharmacokinetics of fenfluramine.
Medicine: Utilized in pharmaceutical research to study the effects and mechanisms of fenfluramine in treating conditions like epilepsy.
Industry: Applied in the development and quality control of pharmaceutical products.
作用機序
Target of Action
The primary targets of rac Fenfluramine-d5 Hydrochloride, a phenethylamine structurally similar to serotonin, are multiple serotonin receptors including 5-HT 1A, 5-HT 1D, 5-HT 2A, 5-HT 2B, and 5-HT 2C , as well as the σ1 receptor . These receptors play a crucial role in maintaining a balance between excitatory (glutamatergic) and inhibitory (γ-aminobutyric acid [GABA]-ergic) neural networks .
Mode of Action
rac Fenfluramine-d5 Hydrochloride acts as an agonist of the aforementioned serotonin receptors and as a σ1 receptor antagonist . It increases extracellular serotonin levels, modulates serotonergic and other neurologic receptors, and controls neurotransmission . This dual-action sigma-1 receptor and serotonergic activity is unique among antiseizure medications .
Biochemical Pathways
The compound’s interaction with its targets affects the balance between excitatory and inhibitory neural networks. This balance is maintained by the serotonin and sigma-1 receptor mechanisms . The compound also has ancillary roles in GABA neurotransmission , noradrenergic neurotransmission , and the endocrine system , particularly with progesterone derivatives such as neuroactive steroids .
Pharmacokinetics
Fenfluramine has a steady-state T max of between four and five hours and an absolute bioavailability of approximately 68-74% . These ADME properties impact the bioavailability of the compound, influencing its effectiveness in treating conditions like pharmacoresistant seizures .
Result of Action
The molecular and cellular effects of rac Fenfluramine-d5 Hydrochloride’s action include the reduction of seizure frequency and the amelioration of comorbidities . It is effective in treating pharmacoresistant seizures, such as those involved in Dravet syndrome and Lennox-Gastaut syndrome .
生化学分析
Biochemical Properties
The biochemical properties of rac Fenfluramine-d5 Hydrochloride are not fully elucidated. It is known that Fenfluramine, a compound structurally similar to rac Fenfluramine-d5 Hydrochloride, has a unique mechanism of action among antiseizure medications. Its primary mechanism of action is described as dual-action sigma-1 receptor and serotonergic activity .
Cellular Effects
The cellular effects of rac Fenfluramine-d5 Hydrochloride are not fully understood. Fenfluramine, a compound structurally similar to rac Fenfluramine-d5 Hydrochloride, is known to have a significant impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fenfluramine, a compound structurally similar to rac Fenfluramine-d5 Hydrochloride, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Fenfluramine, a compound structurally similar to rac Fenfluramine-d5 Hydrochloride, has been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Fenfluramine, a compound structurally similar to rac Fenfluramine-d5 Hydrochloride, has been shown to have dosage-dependent effects in animal models .
Metabolic Pathways
Fenfluramine, a compound structurally similar to rac Fenfluramine-d5 Hydrochloride, is known to be rapidly metabolized to norfenfluramine, which is also pharmacologically active via multiple mechanisms .
Transport and Distribution
Fenfluramine, a compound structurally similar to rac Fenfluramine-d5 Hydrochloride, is known to have effects on its localization or accumulation .
Subcellular Localization
Fenfluramine, a compound structurally similar to rac Fenfluramine-d5 Hydrochloride, is known to have effects on its activity or function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac Fenfluramine-d5 Hydrochloride involves the incorporation of deuterium atoms into the fenfluramine molecule. One common method is the deuteration of the ethylamine side chain. The synthetic route typically involves:
Starting Material: The synthesis begins with a precursor molecule, such as a trifluoromethylbenzene derivative.
Deuteration: The ethylamine side chain is deuterated using deuterium gas or deuterated reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the deuterated fenfluramine with hydrochloric acid.
Industrial Production Methods: Industrial production of rac Fenfluramine-d5 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of the precursor molecule.
Purification: Purification steps such as crystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions: rac Fenfluramine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
rac Fenfluramine-d5 Hydrochloride can be compared with other similar compounds, such as:
Fenfluramine: The non-deuterated form, which has similar pharmacological properties but lacks the deuterium labeling.
Dexfenfluramine: An enantiomer of fenfluramine with similar effects but different pharmacokinetics.
Sertraline: Another serotonin reuptake inhibitor with different chemical structure and therapeutic applications.
Uniqueness: The uniqueness of rac Fenfluramine-d5 Hydrochloride lies in its deuterium labeling, which provides distinct advantages in analytical studies, such as improved stability and differentiation from non-labeled compounds.
生物活性
Rac Fenfluramine-d5 Hydrochloride, a deuterated form of fenfluramine, is a compound with significant biological activity, particularly in the modulation of serotonergic pathways. This article explores its mechanisms of action, pharmacokinetics, therapeutic applications, and relevant research findings.
Target Receptors
Rac Fenfluramine-d5 Hydrochloride primarily interacts with several serotonin receptors:
- 5-HT 1A
- 5-HT 1D
- 5-HT 2A
- 5-HT 2B
- 5-HT 2C
Additionally, it acts as an antagonist at the σ1 receptor . This dual action allows the compound to enhance serotonin levels while modulating neurotransmission across various neural networks.
Biochemical Pathways
The compound's interaction with serotonin receptors influences both excitatory and inhibitory neurotransmission. It affects:
- GABA neurotransmission
- Noradrenergic neurotransmission
- The endocrine system , particularly interactions with neuroactive steroids like progesterone derivatives.
Pharmacokinetics
Rac Fenfluramine-d5 Hydrochloride demonstrates a steady-state time to maximum concentration (Tmax) of approximately 4 to 5 hours and an absolute bioavailability ranging from 68% to 74%. Its metabolism occurs predominantly in the liver, with over 75% being converted to norfenfluramine through cytochrome P450 enzymes (CYP1A2, CYP2B6, and CYP2D6) before elimination .
Dravet Syndrome
Fenfluramine has been particularly studied for its efficacy in treating Dravet syndrome, a severe form of epilepsy. A randomized controlled trial involving children and young adults demonstrated significant reductions in monthly convulsive seizure frequency (MCSF):
- 0.7 mg/kg/day group : Median reduction of 74.9% (from 20.7 to 4.7 seizures per 28 days).
- 0.2 mg/kg/day group : Median reduction of 42.3% (from 17.5 to 12.6 seizures per 28 days).
- Placebo group : Median reduction of only 19.2% .
The study concluded that fenfluramine significantly outperformed placebo in reducing seizure frequency and was generally well tolerated, with no significant cardiovascular side effects observed during echocardiographic assessments .
Case Studies and Clinical Findings
A real-world study involving 52 patients with Dravet syndrome reported:
- A median seizure reduction of 77.4% .
- 71.1% of patients achieved at least a 50% reduction in seizures.
- Notably, 11.1% of patients became seizure-free during the follow-up period .
Summary of Key Findings
Study Type | Dose (mg/kg/day) | Median Seizure Reduction (%) | Seizure-Free Patients (%) |
---|---|---|---|
Randomized Controlled Trial | 0.7 | 74.9 | N/A |
Randomized Controlled Trial | 0.2 | 42.3 | N/A |
Real-World Study | N/A | 77.4 | 11.1 |
Adverse Effects
Common adverse events reported include:
- Decreased appetite
- Diarrhea
- Fatigue
- Lethargy
- Somnolence
These side effects were more prevalent in treatment groups compared to placebo but did not lead to significant complications such as valvular heart disease or pulmonary arterial hypertension .
特性
CAS番号 |
1216927-29-5 |
---|---|
分子式 |
C12H17ClF3N |
分子量 |
272.751 |
IUPAC名 |
N-(1,1,2,2,2-pentadeuterioethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/i1D3,3D2; |
InChIキー |
ZXKXJHAOUFHNAS-IYSLTCQOSA-N |
SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |
同義語 |
N-(Ethyl-d5)-α-methyl-3-(trifluoromethyl)benzeneethanamine Hydrochloride; N-(Ethyl-d5)-α-methyl-m-(trifluoromethyl)phenethylamine Hydrochloride; Acino-d5; Adipomin-d5; Obedrex-d5; Pesos-d5; Ponderal-d5; Pondimin-d5; Rotondin-d5; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。